2-(4-Chlorobenzoyl)pyridine
Overview
Description
2-(4-Chlorobenzoyl)pyridine is an organic compound with the molecular formula C12H8ClNO. It is a white to light yellow crystalline powder that is used in various chemical and pharmaceutical applications. The compound is characterized by the presence of a pyridine ring attached to a 4-chlorobenzoyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Chlorobenzoyl)pyridine can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of pyridine with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Friedel-Crafts acylation. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and catalyst concentration. The product is then purified through recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Chlorobenzoyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.
Substitution: The chlorine atom in the 4-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzoyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(4-Chlorobenzoyl)pyridine can be compared with other similar compounds such as:
4-Chlorobenzoyl chloride: Used in similar acylation reactions but lacks the pyridine ring.
2-Benzoylpyridine: Similar structure but without the chlorine atom, leading to different reactivity and applications.
4-Chloropyridine: Contains the pyridine ring and chlorine atom but lacks the benzoyl group.
Uniqueness: The presence of both the 4-chlorobenzoyl group and the pyridine ring in this compound imparts unique chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
(4-chlorophenyl)-pyridin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXSJSBQIWAIEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212530 | |
Record name | (4-Chlorophenyl) 2-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6318-51-0 | |
Record name | (4-Chlorophenyl)-2-pyridinylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6318-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorobenzoyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006318510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6318-51-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31646 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (4-Chlorophenyl) 2-pyridyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50212530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-chlorophenyl) 2-pyridyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(4-CHLOROBENZOYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I1OE7A9TD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the stereoselective reduction of (4-Chlorophenyl)(pyridin-2-yl)methanone important?
A1: (4-Chlorophenyl)(pyridin-2-yl)methanone can be reduced to its corresponding chiral alcohol, (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol, which serves as a key intermediate in the synthesis of Betahistine . Betahistine is an antihistamine drug used to treat Ménière's disease. Enantioselective reduction is crucial because often only one enantiomer of a chiral drug exhibits the desired pharmacological activity.
Q2: How is (4-Chlorophenyl)(pyridin-2-yl)methanone being utilized in enzyme engineering?
A2: Researchers have employed (4-Chlorophenyl)(pyridin-2-yl)methanone, often categorized as a "difficult-to-reduce" ketone, as a model substrate in protein engineering studies . Specifically, they used it to modify the substrate binding pocket of Kluyveromyces polysporus alcohol dehydrogenase (KpADH). This was achieved using a "hydroclassified combinatorial saturation mutagenesis" (HCSM) approach, leading to variants of KpADH with significantly enhanced enantioselectivity and catalytic efficiency towards the production of (S)-(4-Chlorophenyl)(pyridin-2-yl)methanol .
Q3: What are the advantages of using biocatalysts like KpADH for this type of reaction?
A3: Biocatalysts, such as the enzyme KpADH, offer several advantages for the reduction of ketones like (4-Chlorophenyl)(pyridin-2-yl)methanone. They operate under mild reaction conditions, exhibit high selectivity (often enantioselectivity), and contribute to greener and more sustainable chemical processes . This is in contrast to traditional chemical synthesis, which might require harsh conditions or generate undesirable byproducts.
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